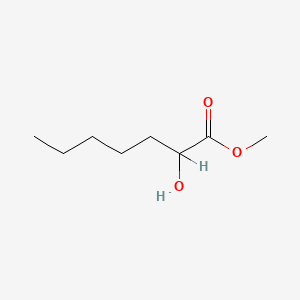
(4-(1H-Pyrrol-1-yl)phenyl)(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is an intriguing chemical entity that falls under the category of organic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a key intermediate in the synthesis of novel organic materials and polymers, contributing to advancements in material science.
Biology
In biological studies, its derivatives are investigated for their potential as enzyme inhibitors or bioactive agents.
Medicine
There is growing interest in its pharmacological properties, with research exploring its potential as a therapeutic agent for treating various diseases.
Industry
Industrially, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone finds use in the production of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, the initial step involves the preparation of the core pyrrole and piperidine components. The reaction typically starts with the condensation of a 1H-pyrrole derivative with a phenyl halide under basic conditions, forming the pyrrol-phenyl intermediate. Subsequently, this intermediate undergoes nucleophilic substitution with a piperidine derivative that has been functionalized with a pyrimidin-4-yloxy group, using a suitable base and solvent like DMF or DMSO.
Industrial Production Methods
Scaling up the production for industrial purposes involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry techniques, employing fixed-bed reactors and high-throughput screening, can be applied to enhance the efficiency and safety of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC or DMP in mild conditions.
Reduction: : Hydrogenation in the presence of palladium on carbon catalyst.
Substitution: : Halogenation reactions using reagents like NBS or bromine under controlled temperatures.
Major Products Formed
The primary products formed from these reactions include substituted derivatives with altered electronic properties, facilitating further functionalization or incorporation into more complex molecular architectures.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism involves binding to active sites on enzymes or receptors, modulating their activity. For instance, the pyrrole and piperidine moieties may facilitate binding through hydrogen bonding and hydrophobic interactions, while the pyrimidin-4-yloxy group enhances the compound's overall affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone stands out due to its unique combination of functional groups that confer distinct chemical and biological properties.
List of Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-pyrimidinyl)piperidin-1-yl)methanone
(4-(1H-indol-1-yl)phenyl)(3-(4-pyridinyl)piperidin-1-yl)methanone
(4-(1H-imidazol-1-yl)phenyl)(3-(4-pyrimidinyl)piperidin-1-yl)methanone
Overall, (4-(1H-pyrrol-1-yl)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone presents significant potential across various fields, driven by its unique structure and versatile reactivity.
Eigenschaften
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-22-11-10-20(23-16)27-19-5-4-14-25(15-19)21(26)17-6-8-18(9-7-17)24-12-2-3-13-24/h2-3,6-13,19H,4-5,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEONUOGULPNVKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)
![tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate](/img/structure/B2372601.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)



![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2372608.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide](/img/structure/B2372611.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2372617.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)
